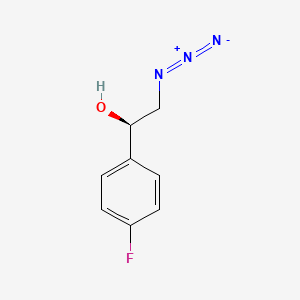

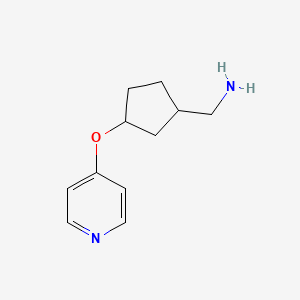

![molecular formula C23H26N6 B2956656 N4-(3,5-二甲苯基)-N6,N6-二乙基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 946347-62-2](/img/structure/B2956656.png)

N4-(3,5-二甲苯基)-N6,N6-二乙基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

科学研究应用

血小板抗聚集和其他活性

吡唑和嘧啶化合物的衍生物已被合成并评估其生物活性。例如,某些吡唑衍生物表现出显着的血小板抗聚集活性,甚至超过了乙酰水杨酸。此外,这些化合物在动物模型中显示出中等的降压、局部麻醉、镇痛和抗炎活性,表明其在管理心血管疾病和疼痛方面的潜在医学应用 (F. Bondavalli 等,1992)。

抗菌剂

查耳酮、吡唑啉、氨基嘧啶和嘧啶硫酮的合成已证明具有抗菌活性。这些化合物被合成并评估了对各种细菌的有效性,表明它们作为新型抗菌剂的潜力 (A. Solankee 等,2004)。

腺苷受体亲和力

吡唑并[3,4-d]嘧啶作为嘌呤的类似物,已显示出对 A1 腺苷受体的亲和力。这表明它们在开发靶向腺苷受体的治疗剂中的潜在用途,腺苷受体在心血管、神经和免疫系统中起着至关重要的作用 (F. Harden 等,1991)。

高玻璃化转变和热稳定性

源自于二胺的含吡啶聚酰亚胺表现出高的玻璃化转变温度和热稳定性。此类材料可用于开发用于各种工业应用(包括电子和航空航天)的高性能聚合物 (Kun-Li Wang 等,2008)。

配体合成和表征

已经探索了基于吡唑衍生物的配体的合成,用于与诸如 Pd(II) 和 Pt(II) 等金属形成配合物。这些配合物在催化和材料科学中具有潜在的应用,展示了吡唑衍生物在无机化学中的多功能性 (J. Pons 等,2010)。

作用机制

Target of Action

The primary target of N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription .

Mode of Action

This compound interacts with CDK6, inhibiting its activity . The inhibition of CDK6 leads to changes in the cell cycle, specifically causing a G1 cell cycle arrest . This means that the cells are halted in the G1 phase, preventing them from progressing to the S phase where DNA replication occurs .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation pathway . By halting the cell cycle in the G1 phase, DNA replication is prevented, which in turn inhibits cell division and proliferation . This can lead to antiproliferative effects, particularly in cancer cells where uncontrolled cell division is a key characteristic .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk6 and its significant antitumor activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation . In studies, it has shown superior antitumor activities against human breast cancer cells and human gastric cancer cells compared to the positive control palbociclib . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these types of cancer .

属性

IUPAC Name |

4-N-(3,5-dimethylphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6/c1-5-28(6-2)23-26-21(25-18-13-16(3)12-17(4)14-18)20-15-24-29(22(20)27-23)19-10-8-7-9-11-19/h7-15H,5-6H2,1-4H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQSXKNATTXSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

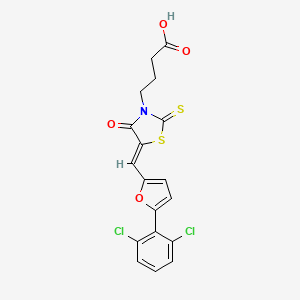

![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)

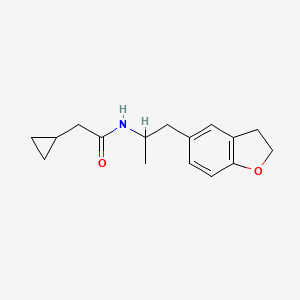

![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)

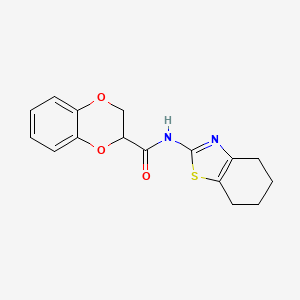

![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)

![2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2956594.png)